molecular formula C30H37NO7 B12349313 Epoxycytochalasin D, 19,20-

Epoxycytochalasin D, 19,20-

Cat. No.: B12349313
M. Wt: 523.6 g/mol
InChI Key: WHJRAYUHVRYTTH-XGPNHLKASA-N
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Description

Overview of the Cytochalasan Class of Fungal Metabolites

Cytochalasans are a large and diverse group of secondary metabolites produced by various fungi, particularly from the Ascomycota and Basidiomycota phyla. frontiersin.org These compounds are characterized by a unique and complex molecular architecture, typically featuring a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring, which can range from nine to fifteen members. frontiersin.orgnih.gov This structural framework arises from a hybrid biosynthetic pathway that combines polyketide and amino acid precursors. researchgate.netresearchgate.net The diversity within the cytochalasan family stems from variations in the amino acid incorporated, the size and oxidation pattern of the macrocyclic ring, and further enzymatic modifications. researchgate.net

These natural products have garnered considerable attention from the scientific community due to their wide array of potent biological activities. nih.govspandidos-publications.com Many cytochalasans are known to interact with actin, a crucial protein involved in the eukaryotic cytoskeleton, thereby disrupting cellular processes like cell division, motility, and morphogenesis. nih.govpsu.edu This property has made them valuable tools in cell biology research. nih.gov Beyond their effects on actin, cytochalasans have demonstrated a range of other biological effects, including cytotoxic, antimicrobial, and phytotoxic properties. frontiersin.orgmdpi.com

Historical Context of Cytochalasan Research

The journey into the world of cytochalasans began in the 1960s with the independent isolation of the first members of this class, cytochalasins A and B. nih.govrsc.org These initial discoveries were guided by the observation that culture filtrates of certain fungi exhibited cytostatic effects on mammalian cells in vitro. psu.edu Following these pioneering findings, the field of cytochalasan research expanded rapidly, leading to the identification of hundreds of new analogues from a wide variety of fungal genera, including Aspergillus, Chaetomium, Penicillium, Phomopsis, and Xylaria. frontiersin.orgrsc.org

Early research efforts were heavily focused on elucidating the unique chemical structures of these compounds and understanding their remarkable biological activities, particularly their ability to interfere with actin polymerization. nih.govpsu.edu Isotope labeling studies in the 1970s and 1980s were instrumental in deciphering the biosynthetic origins of the cytochalasan skeleton from acetate (B1210297), malonate, and amino acids. rsc.org The advent of modern spectroscopic techniques and advanced genetic tools has further accelerated the pace of discovery, allowing for the characterization of novel cytochalasans and the elucidation of the gene clusters responsible for their production. nih.govhep.com.cn

Positioning 19,20-Epoxycytochalasin D within Cytochalasan Research

19,20-Epoxycytochalasin D is a specific member of the cytochalasan family that has been isolated from various fungal sources, including endophytic fungi such as Nemania sp. and Xylaria cf. curta. medchemexpress.comnih.govmdpi.com As its name suggests, it is a derivative of the well-known cytochalasin D, distinguished by the presence of an epoxide ring at the C19 and C20 positions of the macrocyclic ring. researchgate.net

The structural elucidation of 19,20-Epoxycytochalasin D has been a subject of careful investigation, with initial reports later being revised based on more detailed spectroscopic analysis and single-crystal X-ray diffraction. researchgate.netscite.ai Research on this compound has primarily focused on its biological activities. Studies have shown that 19,20-Epoxycytochalasin D exhibits a range of effects, including potent antiplasmodial activity against the malaria parasite Plasmodium falciparum and phytotoxicity. medchemexpress.commdpi.com Furthermore, it has demonstrated cytotoxic activity against various cancer cell lines. medchemexpress.comnih.govresearchgate.net The presence of the epoxide group is thought to influence its biological activity profile compared to its parent compound, cytochalasin D. toku-e.com The investigation of 19,20-Epoxycytochalasin D and its analogues contributes to a deeper understanding of the structure-activity relationships within the broader cytochalasan class. nih.govacs.org

Interactive Data Table: Properties of 19,20-Epoxycytochalasin D

PropertyValueSource
Molecular Formula C₃₀H₃₇NO₇ toku-e.comscbt.com
Molecular Weight 523.6 g/mol toku-e.comscbt.com
CAS Number 191349-10-7 medchemexpress.comscbt.com
Appearance White powder toku-e.com
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO. Poor water solubility. toku-e.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,2S,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1

InChI Key

WHJRAYUHVRYTTH-XGPNHLKASA-N

Isomeric SMILES

C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 19,20 Epoxycytochalasin D

Fungal Sources and Endophytic Associations

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a rich and prolific source of novel bioactive secondary metabolites. The production of compounds like 19,20-Epoxycytochalasin D by these endophytes is often hypothesized to play a role in the host-fungus relationship, potentially offering protection against pathogens or herbivores.

The genus Nemania, belonging to the family Xylariaceae, is a known producer of various cytochalasan compounds. Research has specifically identified certain Nemania species as a source of 19,20-Epoxycytochalasin D.

One notable example is the endophytic fungus Nemania sp. UM10M , which was isolated from a diseased leaf of the Florida torreya (Torreya taxifolia), a critically endangered coniferous tree. mdpi.commedchemexpress.com Bioassay-guided fractionation of an ethyl acetate (B1210297) extract of the culture broth of this fungus led to the successful isolation of 19,20-Epoxycytochalasin D. mdpi.commdpi.com This particular fungus's existence as an endophyte within a diseased plant suggests a complex ecological role, possibly transitioning from a latent endophyte to a pathogen. mdpi.com

Another species, Nemania diffusa , isolated as an endophyte from an ash tree, has also been studied for its production of cytochalasans. nih.gov While this particular study focused on other cytochalasin derivatives, it highlights the genus's general capacity for producing this class of compounds and their potential role as virulence factors or in mediating interactions within the host's microbiome. nih.gov The production of cytochalasans has also been noted in Nemania serpens , an endophyte of Riesling grapevines, further underscoring the prevalence of these compounds within the genus. nih.gov

The isolation of 19,20-Epoxycytochalasin D from Nemania sp. UM10M involved a multi-step process. The initial ethyl acetate extract of the fungal broth was subjected to fractionation using silica (B1680970) gel chromatography. mdpi.com Subsequent purification steps involved size-exclusion chromatography on Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC) to yield the pure compound. mdpi.com

Table 1: Isolation of 19,20-Epoxycytochalasin D from Nemania Species
Fungal SpeciesHost PlantFungal LifestyleKey FindingsReference
Nemania sp. UM10MTorreya taxifoliaEndophyticProducer of 19,20-Epoxycytochalasin D. mdpi.commedchemexpress.com
Nemania diffusaAsh treeEndophyticProduces other cytochalasans, highlighting the genus's biosynthetic potential. nih.gov
Nemania serpensRiesling grapevinesEndophyticKnown producer of cytochalasan-class compounds. nih.gov

The fungus Xylaria hypoxylon , commonly known as the "candlestick fungus" or "stag's horn fungus," is another member of the Xylariaceae family that has been identified as a source of 19,20-Epoxycytochalasin D. nih.govvulcanchem.com While often found on decaying wood as a saprophyte, some studies indicate its existence as an endophyte or its isolation from other specific niches. For instance, one study reported the isolation of several new cytochalasans, including those related to 19,20-Epoxycytochalasin D, from a soil-derived culture of Xylaria hypoxylon. nih.gov Another investigation sourced the fungus from the lichen Rhizocarpon geographicum. nih.gov

Furthermore, a closely related species, Xylaria cf. curta , has been identified as an endophytic fungus that produces 19,20-Epoxycytochalasin D. nih.gov This endophyte was isolated, and its fermentation extracts on a rice medium yielded a series of 19,20-epoxycytochalasans, including the target compound. nih.gov The endophytic nature of Xylaria species is well-documented, and they are recognized as a prolific source of bioactive secondary metabolites. ss-pub.orgelsevier.es

Table 2: Isolation of 19,20-Epoxycytochalasin D from Xylaria Species
Fungal SpeciesSource/HostFungal LifestyleKey FindingsReference
Xylaria hypoxylonSoil, Lichen (Rhizocarpon geographicum)Saprophytic/AssociatedA known producer of 19,20-Epoxycytochalasin D and related compounds. nih.govvulcanchem.com
Xylaria cf. curtaNot specifiedEndophyticProduces 19,20-Epoxycytochalasin D in rice fermentation cultures. nih.gov

Rosellinia sanctae-cruciana , another fungus from the Xylariaceae family, has emerged as a significant source of 19,20-Epoxycytochalasin D. This species has been isolated as an endophyte from at least two different medicinal plants: Albizia lebbeck and Azadirachta indica (neem). nih.govnih.govjetir.org

In one study, Rosellinia sanctae-cruciana was harbored in the leaves of Albizia lebbeck. nih.gov The cultivation of this endophytic fungus and subsequent analysis of its culture led to the isolation of 19,20-Epoxycytochalasin D alongside a novel cytochalasin analogue named jammosporin A and other known cytochalasans. nih.govresearchgate.net Another investigation documented the isolation of Rosellinia sanctae-cruciana as an endophyte from Azadirachta indica, where the chloroform (B151607) and methanol (B129727) extracts of its culture filtrate demonstrated cytotoxic potential. jetir.org

The isolation of 19,20-Epoxycytochalasin D from the crude extract of Rosellinia sanctae-cruciana has been achieved through chromatographic techniques, which are further detailed in the following section. acs.orgnih.gov The repeated isolation of this compound from endophytic strains of R. sanctae-cruciana underscores the potential of this species as a reliable natural source.

Table 3: Isolation of 19,20-Epoxycytochalasin D from Rosellinia sanctae-cruciana
Host PlantFungal LifestyleKey FindingsReference
Albizia lebbeckEndophyticProducer of 19,20-Epoxycytochalasin D and other cytochalasans. nih.govnih.gov
Azadirachta indicaEndophyticEndophytic isolate showed potential for producing bioactive compounds. jetir.org

Advanced Isolation Techniques for 19,20-Epoxycytochalasin D

The purification of 19,20-Epoxycytochalasin D from complex fungal extracts necessitates the use of advanced chromatographic and analytical techniques. These methods are crucial for obtaining the compound in high purity for structural elucidation and biological activity studies.

A common and powerful technique for the purification of natural products like 19,20-Epoxycytochalasin D is preparative High-Performance Liquid Chromatography (HPLC) . nih.govlcms.czplantaanalytica.com This method allows for high-resolution separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For instance, the isolation of cytochalasans from Nemania diffusa was achieved using preparative HPLC with a Gemini LC column and a gradient elution system of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. nih.gov Similarly, the purification of a new cytochalasin isomer from Rosellinia sanctae-cruciana involved semi-preparative HPLC on an Agilent RP-18 column with a similar acidic water/acetonitrile gradient. nih.gov

Before preparative scale purification, a modern approach known as dereplication is often employed. This strategy uses Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) to rapidly identify known compounds in a crude extract, thereby avoiding their redundant isolation. acs.orgnih.govnih.gov In the study of Rosellinia sanctae-cruciana extracts, LC-MS/MS analysis revealed the presence of several compounds with mass-to-charge ratios (m/z) characteristic of cytochalasans, including an ion at m/z 524.26 corresponding to the [M+H]⁺ of 19,20-Epoxycytochalasin D. acs.orgnih.gov This dereplication process allows researchers to focus their isolation efforts on potentially novel compounds.

The general workflow for isolating 19,20-Epoxycytochalasin D typically involves:

Extraction: The fungal biomass or culture broth is extracted with an organic solvent, commonly ethyl acetate.

Preliminary Fractionation: The crude extract is often subjected to open column chromatography (e.g., silica gel) or size-exclusion chromatography (e.g., Sephadex LH-20) to separate the components into less complex fractions. mdpi.com

Dereplication: LC-MS/MS analysis of the fractions is performed to identify those containing the target compound and other known or unknown metabolites. acs.orgnih.gov

Preparative HPLC: The targeted fractions are then purified using preparative HPLC with a suitable column (e.g., C18) and a carefully optimized gradient elution program to yield the pure 19,20-Epoxycytochalasin D. nih.govnih.gov

The purity and structure of the isolated compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Biosynthetic Pathways and Genetic Basis of 19,20 Epoxycytochalasin D Production

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways

The biosynthesis of the cytochalasan scaffold is a hallmark of fungal metabolism, employing a hybrid pathway that merges two major routes of natural product assembly. rsc.org Cytochalasans are fundamentally polyketide-amino acid hybrid compounds. nih.gov Their production is catalyzed by large, multifunctional enzymes called PKS-NRPS hybrids. researchgate.netcapes.gov.br

These enzymatic systems are modular, with distinct domains responsible for specific catalytic actions. rsc.orgualberta.ca

Polyketide Synthase (PKS) Module: This component, typically an iterative Type I PKS, is responsible for assembling the polyketide backbone of the molecule. nih.govualberta.ca It sequentially condenses small carboxylic acid units, primarily acetate (B1210297) (via malonyl-CoA), to build a long acyl chain. rsc.orgualberta.ca In the case of cytochalasin D and its derivatives, this is a nonaketide chain (a C18 chain formed from nine acetate units). nih.gov The PKS module contains domains for ketosynthesis (KS), acyltransferase (AT), and acyl carrier protein (ACP), with optional domains for reduction (ketoreductase, KR), dehydration (DH), and enoylreduction (ER) that determine the final oxidation state of the polyketide chain. nih.gov

Nonribosomal Peptide Synthetase (NRPS) Module: Fused to the PKS, the NRPS module is responsible for incorporating a specific amino acid into the growing molecule. rsc.org It features a canonical set of domains: a condensation (C) domain, an adenylation (A) domain that selects and activates the amino acid, and a thiolation (T) or peptidyl carrier protein (PCP) domain that holds the activated amino acid. nih.govrsc.org For the cytochalasin D family, the adenylation domain specifically selects L-phenylalanine. nih.gov

The final step catalyzed by the hybrid enzyme is the release of the fully assembled polyketide-amino acid intermediate. nih.gov In cytochalasan biosynthesis, this is typically a reductive release catalyzed by a C-terminal reductase (R) domain, which uses NADPH to release the product as an aldehyde. nih.govnih.govuni-hannover.de

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for cytochalasan production are co-located on the fungal chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). rsc.orgmdpi.com The analysis of these BGCs provides a genetic blueprint for understanding the molecule's assembly. capes.gov.br While the specific BGC for 19,20-Epoxycytochalasin D has not been individually characterized, extensive research on homologous clusters, such as the che cluster for chaetoglobosin A and the ccs cluster for cytochalasin E, reveals a highly conserved genetic organization. rsc.orgnih.gov

A typical cytochalasan BGC contains a set of core genes essential for synthesizing the basic tricyclic structure, as well as genes for tailoring enzymes that create the vast structural diversity within the family. rsc.org Homology-based genome mining has been instrumental in identifying numerous cryptic or uncharacterized cytochalasan BGCs across various fungal species. rsc.orgnih.gov

The table below summarizes the core and ancillary genes typically found within a cytochalasan BGC, inferred from characterized clusters like ccs and che. rsc.orgnih.govacs.org

Gene CategoryGene/EnzymeFunction in Cytochalasan Biosynthesis
Core Biosynthetic GenesPKS-NRPS HybridSynthesizes the linear nonaketide-phenylalanine precursor. rsc.orgnih.gov
trans-Acting Enoylreductase (ER)Performs reduction steps during polyketide chain assembly that are not covered by the PKS module's integrated domains. plos.org
α,β-HydrolasePutative role in the processing of the polyketide chain or cyclization. rsc.org
Diels-Alderase (DA)Catalyzes the key intramolecular [4+2] cycloaddition to form the perhydroisoindolone core fused to the macrocycle. rsc.orgcapes.gov.br
Tailoring GenesCytochrome P450 Monooxygenases (P450s)Catalyze site-specific hydroxylations, epoxidations, and other oxidative modifications. acs.org Crucial for the 19,20-epoxidation.
Baeyer-Villiger Monooxygenases (BVMOs)Responsible for oxygen insertions, such as the formation of the vinyl carbonate in cytochalasin E. rsc.orgnih.gov
Transferases (e.g., Acetyltransferase)Adds functional groups, such as the acetyl group at C-7 in some analogs. acs.org
Regulatory & TransportTranscription Factor (TF)Positively regulates the expression of the other genes within the cluster. rsc.orgnih.gov
MFS TransporterExports the final product out of the fungal cell. rsc.org

Enzymatic Steps and Tailoring Modifications in Cytochalasan Biosynthesis

The assembly of 19,20-Epoxycytochalasin D from its precursors involves a sequence of precise enzymatic reactions. The process begins with the PKS-NRPS hybrid synthase and is completed by a series of post-PKS-NRPS modifications, known as tailoring reactions, which are critical for generating the final, biologically active structure. acs.org

Assembly and Release: The PKS-NRPS hybrid enzyme pyiS (in the pyrichalasin H pathway) has been shown to reductively release an aldehyde intermediate, which then spontaneously undergoes a Knoevenagel cyclization to form the initial pyrrolinone ring. nih.gov

Diels-Alder Cyclization: A key step in forming the characteristic cytochalasan skeleton is an intramolecular Diels-Alder reaction. capes.gov.br This cycloaddition connects the polyketide macrocycle to the newly formed isoindolone ring system, establishing the complex tricyclic core. nih.gov This reaction is thought to be catalyzed by a dedicated Diels-Alderase enzyme encoded within the BGC. rsc.org

Tailoring Modifications: The basic cytochalasan scaffold, likely a precursor such as Cytochalasin D, undergoes several oxidative modifications catalyzed by tailoring enzymes to yield 19,20-Epoxycytochalasin D. acs.orgrsc.org These enzymes often exhibit a degree of promiscuity, allowing them to act on various cytochalasan intermediates. acs.orgnih.gov The conversion from Cytochalasin D to 19,20-Epoxycytochalasin D requires epoxidation across the C-19 and C-20 positions. This is likely catalyzed by a specific cytochrome P450 monooxygenase. acs.org In the biosynthesis of chaetoglobosin A, a P450 enzyme is known to iteratively hydroxylate positions C-19 and C-20, which represents a similar transformation. acs.org The isolation of both cytochalasin D and 19,20-epoxycytochalasin D from the same fungus, Rosellinia sanctae-cruciana, strongly supports a direct biosynthetic relationship where the former is a precursor to the latter. rsc.org

The table below outlines the key enzymatic functions involved in the biosynthesis.

Enzyme/DomainReaction CatalyzedSubstrate/IntermediateProduct
PKS-NRPS HybridChain assembly and amide bond formationMalonyl-CoA, L-Phenylalanine, SAMLinear Nonaketide-Phenylalanine Thioester
Reductase (R) DomainReductive releaseEnzyme-bound linear precursorAldehyde intermediate
Diels-AlderaseIntramolecular [4+2] cycloadditionPyrrolinone-containing macrocycleCytochalasan tricyclic core (e.g., Cytochalasin D precursor)
Cytochrome P450 MonooxygenaseEpoxidationCytochalasin D19,20-Epoxycytochalasin D

Precursor Incorporation Studies in Biosynthesis

Early investigations into cytochalasan biosynthesis relied heavily on feeding studies with isotope-labeled precursors. rsc.org These foundational experiments, conducted from the 1970s to the 1990s, successfully identified the fundamental building blocks of this metabolite class. rsc.org The results from these studies on compounds like cytochalasin B and D are directly applicable to understanding the origins of the atoms in the 19,20-Epoxycytochalasin D molecule. nih.gov

These studies demonstrated that cytochalasans are derived from:

Acetate/Malonate: Labeled acetate units were shown to be incorporated throughout the polyketide-derived macrocycle.

L-Amino Acids: The specific amino acid fed to the culture (e.g., labeled phenylalanine) was incorporated into the isoindolone moiety. rsc.org

S-adenosylmethionine (SAM): The methyl groups present on the polyketide backbone were shown to originate from the methyl group of methionine, transferred via SAM. rsc.org

Based on the structure of 19,20-Epoxycytochalasin D, the following precursors are required for its biosynthesis.

PrecursorOrigin in Final Molecule
L-PhenylalanineForms the C-3 to C-9 perhydroisoindolone ring.
9 units of Acetate (via Malonyl-CoA)Constructs the C18 macrocyclic ring backbone (C-10 to C-23, plus associated carbons).
2 units of S-adenosylmethionine (SAM)Provides the two methyl groups at C-16 and C-18.
Molecular OxygenSource of oxygen atoms for the hydroxyl, ketone, and epoxide functional groups, incorporated by monooxygenases. rsc.org

Structural Elucidation and Stereochemical Revisions of 19,20 Epoxycytochalasin D

Application of Advanced Spectroscopic Techniques for Structural Determination

The initial characterization and subsequent structural revision of 19,20-epoxycytochalasin D were heavily reliant on a suite of advanced spectroscopic methods. researchgate.netscite.ai These techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, allowed for the detailed mapping of the molecule's carbon-hydrogen framework and the determination of its molecular formula.

High-resolution mass spectrometry (HRMS) is crucial for establishing the elemental composition of a molecule. For a related compound, 19,20-epoxycytochalasin N, HRMS analysis yielded a molecular formula of C₃₀H₃₇NO₈, which provides the foundation for further structural analysis. acs.orgacs.org Similar mass spectrometry techniques would have been applied to 19,20-epoxycytochalasin D to confirm its molecular formula of C₃₀H₃₇NO₇. toku-e.com

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been indispensable in piecing together the complex structure of cytochalasans. researchgate.netresearchgate.net

¹H NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. In the analysis of cytochalasans, ¹H NMR spectra reveal characteristic signals for protons in different parts of the structure, such as those on the isoindolone ring, the macrocyclic ring, and the phenyl group. acs.orgacs.org

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. For instance, in the related 19,20-epoxycytochalasin N, ¹³C NMR data confirmed the presence of carbonyl groups, quaternary carbons (including those bonded to oxygen), methines (including oxymethines and aromatic methines), methylenes, and methyl groups. acs.orgacs.org

2D NMR Techniques:

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the signals of directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netacs.orgacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between carbon and hydrogen atoms (typically over two to three bonds). This is critical for connecting the different structural fragments of the molecule, such as linking the side chain to the macrocycle or the phenyl group to the isoindolone core. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically on adjacent carbons, helping to establish the sequence of atoms in a chain or ring. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining the stereochemistry of a molecule. It identifies protons that are close to each other in space, even if they are not directly connected by bonds. The observation of NOE correlations between specific protons provides crucial evidence for their relative orientation (e.g., whether they are on the same or opposite faces of a ring system). researchgate.netscite.ai

Through the comprehensive analysis of these spectroscopic data, researchers were able to piece together the planar structure of 19,20-epoxycytochalasin D and gather initial evidence regarding its relative stereochemistry.

Table 1: Spectroscopic Techniques Used in the Structural Elucidation of Cytochalasans

Spectroscopic Technique Purpose Reference
High-Resolution Mass Spectrometry (HRMS) Determination of the molecular formula. acs.orgacs.org
¹H NMR Identifies the chemical environment of protons. researchgate.netscite.ai
¹³C NMR Identifies the different carbon environments. researchgate.netscite.ai
HMQC/HSQC Correlates directly bonded carbon and hydrogen atoms. researchgate.netacs.orgacs.org
HMBC Shows long-range correlations between carbons and hydrogens. researchgate.netnih.gov
NOESY Determines the spatial proximity of protons, aiding in stereochemical assignment. researchgate.netscite.ai

X-ray Diffraction Analysis in Stereochemical Assignment

While spectroscopic methods are powerful tools for determining the connectivity and relative stereochemistry of a molecule, single-crystal X-ray diffraction analysis provides the most definitive evidence for the absolute configuration of a crystalline compound. researchgate.netscite.ai This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern can be used to calculate the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous determination of its stereochemistry. jfda-online.com

In the case of 19,20-epoxycytochalasin D, single-crystal X-ray diffraction analysis was the ultimate arbiter in revising its stereochemical assignment. researchgate.netscite.ai The analysis provided unequivocal proof of the relative and absolute stereochemistry of the molecule, confirming the assignments made through spectroscopic methods and correcting the initially proposed structure. The ability to obtain suitable crystals for X-ray analysis is often a critical and challenging step in the structural elucidation of natural products.

Revisions and Confirmations of the Absolute Configuration of 19,20-Epoxycytochalasin D

The initial report of 19,20-epoxycytochalasin D, isolated from the fungus Xylaria hypoxylon, proposed a 19(αH), 20(αH) configuration for the epoxide ring. However, subsequent research involving a detailed re-examination of the spectroscopic data and, crucially, single-crystal X-ray diffraction analysis, led to a revision of this assignment. researchgate.netscite.ai

The revised structure was determined to be 19(βH), 20(αH)-epoxycytochalasin D. researchgate.netscite.ai This means that the hydrogen atom at position 19 is in the β-orientation (pointing "up" from the plane of the macrocycle), while the hydrogen at position 20 is in the α-orientation (pointing "down"). This revision was supported by detailed analysis of NOESY data, which showed spatial correlations consistent with the revised stereochemistry, and was ultimately confirmed by the unambiguous results of the X-ray diffraction study. researchgate.net

This structural revision highlights the importance of employing multiple analytical techniques to rigorously establish the stereochemistry of complex natural products. The correct assignment of the absolute configuration is critical, as even small changes in stereochemistry can have profound effects on a molecule's biological activity.

Molecular and Cellular Mechanisms of Action of 19,20 Epoxycytochalasin D

Interaction with the Actin Cytoskeleton

The primary intracellular target of 19,20-Epoxycytochalasin D and related compounds is the actin cytoskeleton. acs.org Cytochalasans are known to bind to actin filaments, interfering with their normal polymerization and depolymerization dynamics. nih.govresearchgate.net This interaction is fundamental to the various cellular effects exerted by the compound. The disruption of actin dynamics has been observed in various organisms, including yeast models where a related compound, 19,20-epoxycytochalasin Q, was shown to target the actin filament. nih.govnih.gov

19,20-Epoxycytochalasin D and its analogues disrupt actin filaments through several mechanisms. Research on the broader class of cytochalasans indicates they can inhibit actin polymerization by binding to the barbed (fast-growing) ends of actin filaments, which prevents the addition of new actin monomers. nih.gov

Studies on related compounds provide specific insights into these disruptive mechanisms:

Aggregation: 19,20-epoxycytochalasin Q has been shown to cause the aggregation of actin in yeast cells. nih.gov This aggregation disrupts the normal, dynamic network of actin filaments required for cellular functions. nih.gov

Depolymerization: The closely related compound, cytochalasin D, is well-documented to promote the depolymerization and dispersion of existing actin filaments. researchgate.net This leads to a net loss of filamentous actin (F-actin) and an increase in globular actin (G-actin) monomers.

The specific structural features of different cytochalasans can influence the reversibility and nature of their effects on the actin network. nih.gov

The disruption of actin filament dynamics by 19,20-Epoxycytochalasin D leads to significant alterations in the organization of the F-actin network. In a comparative study, the effects of various cytochalasans, including 19,20-Epoxycytochalasin D, on the actin cytoskeleton of mammalian cells were analyzed via fluorescence microscopy. nih.gov The compound was found to induce pronounced changes in the F-actin structures. nih.gov

The table below summarizes the observed effects of 19,20-Epoxycytochalasin D on the actin cytoskeleton as classified in a study by Kretz et al. (2019). The effects were graded based on severity.

CompoundEffect on Actin CytoskeletonFormation of Actin Dots/AggregatesFormation of Actin Bundles
19,20-Epoxycytochalasin D ++++/--
Data sourced from a study on the effects of cytochalasans on eukaryotic cells. nih.gov
Key: +++ (strong effect), +/- (minor effect), - (no effect observed).

Impact on Eukaryotic Cellular Processes

By disrupting the fundamental structure of the actin cytoskeleton, 19,20-Epoxycytochalasin D impacts a wide array of essential cellular processes that are dependent on actin dynamics. acs.org

The actin cytoskeleton is the primary determinant of cell shape and morphology. Treatment with epoxycytochalasans results in dramatic changes to cellular appearance. A study on the related compound 19,20-epoxycytochalasin C in HT-29 colon cancer cells revealed significant morphological alterations. acs.org

Key morphological changes observed after treatment with 19,20-epoxycytochalasin C include:

Cell Rounding: Treated cells lost their typical epithelial morphology and became rounded. acs.org

Loss of Adhesion: A degeneracy of epithelial cell aggregates was observed, with clear remnants of adhesion molecules, indicating a loss of cell-to-cell contact. acs.org

Surface Alterations: Scanning electron microscopy (SEM) showed that treated cells developed a smooth, irregular surface with apoptotic blebs and cellular shrinkage, in contrast to the microvilli-rich surface of control cells. acs.org The cells also took on an elliptical or club-like appearance. acs.org

FeatureUntreated HT-29 Cells19,20-Epoxycytochalasin C Treated HT-29 Cells
Overall Morphology Uniformly dispersed colonies, epithelial morphologyRounded cells, degeneracy of cell aggregates
Cell-to-Cell Contact Strong adjacent cell adherenceRemnants of adhesive contacts, many disengaged cells
Cell Surface (SEM) Rough surface with microvilliSmooth, irregular, fused surface with apoptotic blebs
Cell Shape Typical epithelial shapeElliptical to club-like appearance
Data derived from a study on HT-29 colon cancer cells. acs.org

Cell migration is a complex process that critically depends on the dynamic remodeling of the actin cytoskeleton to form structures like lamellipodia and filopodia, which drive cell movement. By disrupting actin dynamics, cytochalasans, as a class, are known to inhibit cellular motility. acs.orgnih.gov This inhibition is a direct consequence of the cell's inability to properly organize the actin filaments required for directional movement.

Cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells, is heavily reliant on a contractile ring composed of actin and myosin filaments. The interaction of cytochalasans with actin directly interferes with the formation and function of this ring. acs.org Early studies on the related compound Cytochalasin B demonstrated that it effectively prevents cytoplasmic cleavage, which results in the formation of multinucleated cells because nuclear division proceeds without cell division. nih.gov This interference with cytokinesis is a hallmark effect of actin-disrupting agents.

Effects on Cell Adhesion

19,20-Epoxycytochalasin D, a member of the cytochalasan family of mycotoxins, exerts significant effects on cell adhesion primarily through its potent activity as an inhibitor of actin polymerization. The actin cytoskeleton is a fundamental component of cell structure and is intrinsically linked to the formation and maintenance of adhesive structures that anchor cells to the extracellular matrix and to each other. By disrupting the dynamics of actin filaments, 19,20-Epoxycytochalasin D indirectly modulates the integrity and function of these adhesive contacts.

The interference with actin assembly leads to alterations in focal adhesions, which are critical structures for cell-matrix adhesion and contractility. This disruption can result in observable changes in cell morphology, such as cell rounding and the collapse of well-spread cellular forms. tandfonline.com For instance, a closely related compound, 19,20-epoxycytochalasin C, has been observed to cause the degeneracy of epithelial cell aggregates and leave behind remnants of adhesion molecules in colorectal cancer cells (HT-29). nih.gov This suggests a loss of stable cell-to-cell and cell-to-substrate connections. While some studies on the broader class of cytochalasins, like cytochalasin D, indicate that attachment and spreading are impeded, they can also paradoxically enhance the adhesiveness of established cell monolayers, pointing to a complex and context-dependent mechanism of action. nih.gov The primary mechanism, however, remains the perturbation of the actin cytoskeleton, which is essential for the dynamic processes governing cell adhesion.

Table 1: Effects of 19,20-Epoxycytochalasin Analogs on Cell Adhesion and Morphology

Compound Cell Line Observed Effects Reference
19,20-Epoxycytochalasin C HT-29 (Colorectal Cancer) Cell rounding, degeneracy of epithelial aggregates, remnants of adhesion molecules. nih.gov
Cytochalasin D Various (HeLa, Vero, etc.) Impedes cell spreading and attachment; may enhance adhesiveness of monolayers. nih.gov
Cytochalasans (general) General Interference with actin assembly and contractility through focal adhesions can lead to cell collapse. tandfonline.com

Disruption of Endocytic Trafficking

The integrity of the actin cytoskeleton is crucial for multiple stages of endocytosis, the process by which cells internalize molecules from their external environment. 19,20-Epoxycytochalasin D, by disrupting actin filament dynamics, significantly impairs endocytic trafficking. This interference is not uniform across all endocytic pathways, indicating a selective requirement for actin in different internalization mechanisms.

Studies utilizing the closely related compound, cytochalasin D, have demonstrated that the depolymerization of actin filaments selectively blocks endocytosis from the apical surface of polarized epithelial cells, while having minimal effect on uptake from the basolateral surface. nih.govresearchgate.net This suggests a fundamental difference in the machinery of endocytosis at distinct plasma membrane domains. The disruption has been shown to affect both fluid-phase endocytosis and receptor-mediated endocytosis. For example, cytochalasin D can delay the internalization of ligands such as transferrin, which is taken up via clathrin-coated pits. nih.gov The mechanism of inhibition appears to involve the prevention of the "pinching off" of endocytic vesicles from the plasma membrane. nih.gov

Furthermore, actin-dependent processes like macropinocytosis and phagocytosis are also sensitive to inhibitors of actin polymerization. tandfonline.com In the context of the parasite Plasmodium falciparum, cytochalasin D has been shown to disrupt endocytic trafficking, which is vital for processes like hemoglobin digestion. techscience.cn Therefore, by extension, 19,20-Epoxycytochalasin D is understood to disrupt endocytic trafficking by compromising the actin-dependent forces required for vesicle formation, movement, and fusion.

Engagement with Specific Signaling Pathways and Protein Targets

Association with Cell Signaling Proteins and Endosomal Markers (e.g., MAP Kinases, Paxillin, ErbB2, Rab-5)

The disruption of the actin cytoskeleton by cytochalasins leads to a significant reorganization of cellular components, which in turn affects the localization and activity of various signaling proteins. Research on cytochalasin D has revealed that while it depolymerizes pre-existing actin stress fibers, it also induces the formation of new actin aggregates. These neoformed aggregates are not inert; they selectively associate with a number of important regulatory and signaling proteins. nih.gov

These actin aggregates have been shown to co-localize with:

Active MAP Kinases: The association of mitogen-activated protein kinases with these actin structures suggests a direct link between cytoskeletal integrity and the regulation of this key signaling pathway. nih.gov

Paxillin: As a crucial scaffold protein in focal adhesions, paxillin's association with these aggregates indicates a profound rearrangement of cell-matrix adhesion signaling complexes. nih.gov

ErbB2: The presence of this receptor tyrosine kinase in the actin aggregates points to a potential mechanism by which cytoskeletal disruption can influence growth factor signaling. nih.gov

Rab-5: The co-localization with this early endosome marker confirms the link between the actin cytoskeleton and endocytic machinery, suggesting that these aggregates may represent sites of stalled or altered endosomal trafficking. nih.gov

This sequestration of signaling molecules into newly formed actin aggregates represents a significant mechanism by which 19,20-Epoxycytochalasin D can perturb cellular signaling networks. By altering the spatial organization of these key proteins, the compound can effectively rewire signaling cascades that are dependent on specific subcellular localizations.

Modulation of Cyclin-Dependent Kinases (CDKs), particularly CDK2

Beyond its effects on the cytoskeleton, the 19,20-epoxycytochalasan class of compounds has been identified as a modulator of key cell cycle regulators. Specifically, 19,20-Epoxycytochalasin C has been demonstrated to be a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a critical enzyme that, in complex with cyclins E and A, governs the transition from the G1 to the S phase of the cell cycle.

In vitro kinase assays have shown that 19,20-Epoxycytochalasin C inhibits CDK2 activity in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.9 μM. nih.gov This inhibition of CDK2 activity leads to a halt in the cell cycle at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase. nih.gov This finding establishes a direct molecular target for this class of compounds within the cell cycle machinery, independent of their actin-disrupting effects. Given the high degree of structural similarity, it is highly probable that 19,20-Epoxycytochalasin D exerts a similar inhibitory effect on CDK2.

Table 2: In Vitro CDK2 Kinase Inhibition by 19,20-Epoxycytochalasin C

Concentration Percent Inhibition IC50
Various specified concentrations 39%, 66%, 88% ~0.9 μM

Data from a study on the closely related compound 19,20-Epoxycytochalasin C. nih.gov

Potential Interactions with MAPK and PI3K-Akt Signaling Pathways

The profound effects of 19,20-Epoxycytochalasin D on the actin cytoskeleton have significant downstream consequences for major signaling pathways that are regulated by or dependent on cytoskeletal integrity.

MAPK Signaling Pathway: The interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be complex and highly context-dependent. Studies on cytochalasin D have yielded varied results. In some cellular contexts, such as osteogenic differentiation of MC3T3 cells, cytochalasin D has been shown to promote cellular processes through the activation of the p38-MAPK signaling pathway, while not affecting the ERK1/2 or JNK branches. nih.gov Conversely, in triple-negative breast cancer cells, cytochalasin D has been reported to act as an inhibitor of the MAPK pathway, leading to a dose-dependent reduction in the levels of ERK1/2, p38, and JNK. tandfonline.com Furthermore, even when the cytoskeleton is disrupted by cytochalasin D, progression through the cell cycle remains critically dependent on MAPK activity. nih.gov These findings suggest that 19,20-Epoxycytochalasin D does not simply activate or inhibit the MAPK pathway universally, but rather modulates its activity in a manner that is specific to the cell type and the particular branch of the pathway.

PI3K-Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a central regulator of cell growth, survival, and metabolism, and is known to have intricate connections with the actin cytoskeleton. The PI3K/Akt pathway can influence the assembly of actin filaments, which in turn enhances the motility and migratory capabilities of cells. nih.gov While the disruption of the actin cytoskeleton by 19,20-Epoxycytochalasin D would be expected to impact cellular processes regulated by PI3K-Akt signaling, direct evidence from the reviewed literature showing a modulatory effect of cytochalasins on the core components of the PI3K-Akt pathway is not currently established. Therefore, while a functional link is probable due to the pathway's reliance on a dynamic cytoskeleton, direct interaction or modulation of PI3K or Akt by 19,20-Epoxycytochalasin D remains an area for further investigation.

Biological Activities of 19,20 Epoxycytochalasin D in Pre Clinical Research

Antiplasmodial Activity and Mechanisms

19,20-Epoxycytochalasin D, a fungal metabolite isolated from the endophytic fungus Nemania sp., has demonstrated significant antiplasmodial properties in preclinical studies. medchemexpress.comnih.gov This activity is primarily attributed to its interference with the parasite's fundamental cellular machinery.

Research has shown that 19,20-Epoxycytochalasin D possesses potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govglpbio.cn In a bioassay-guided fractionation study, the compound exhibited strong inhibitory effects on the D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of the parasite. nih.gov The potent nature of this activity is highlighted by its low half-maximal inhibitory concentration (IC₅₀) values, which were recorded in the nanomolar range. researchgate.net Specifically, the IC₅₀ value against both strains was found to be 0.4 ng/mL. glpbio.cn Notably, this antiplasmodial action was observed without concurrent cytotoxicity to Vero cells, suggesting a degree of selectivity for the parasite. nih.gov

Table 1: In vitro Antiplasmodial Activity of 19,20-Epoxycytochalasin D

Parasite StrainTypeIC₅₀ (µM)
P. falciparum (D6)Chloroquine-Sensitive0.0008
P. falciparum (W2)Chloroquine-Resistant0.0008

Data sourced from Kumarihamy et al. (2019). nih.gov

The mechanism behind the antiplasmodial activity of 19,20-Epoxycytochalasin D is linked to the disruption of the parasite's actin cytoskeleton. Apicomplexan parasites, including Plasmodium, rely on a unique form of substrate-dependent locomotion known as gliding motility for migration and host cell invasion. plos.orgnih.gov This movement is powered by a motor complex, the glideosome, which is situated between the parasite's plasma membrane and an inner membrane complex. nih.govnih.gov The core of this motor consists of short, dynamic actin filaments and myosin motor proteins. plos.orgnih.gov The rearward translocation of these actin filaments by anchored myosin motors generates the force required for the parasite's forward motion. biorxiv.org

Cytochalasins as a class of compounds are known to be potent inhibitors of actin filament dynamics. nih.gov They function by binding to the barbed end of actin filaments, preventing both the association and dissociation of actin monomers. This interference disrupts the rapid turnover of actin filaments, which is essential for the parasite's motility. plos.org The inherent instability of parasite actin filaments makes them particularly vulnerable to compounds that stabilize them. plos.org Therefore, the antiplasmodial effect of 19,20-Epoxycytochalasin D is attributed to its ability to inhibit the actin polymerization required for gliding motility. nih.govplos.org

The invasion of human erythrocytes by P. falciparum merozoites is an active process that is critically dependent on the parasite's actin-myosin motor. nih.gov This complex process begins with the merozoite attaching to the red blood cell surface and reorienting itself so its apical end is in direct contact with the host cell membrane. nih.gov This reorientation allows for the formation of a tight junction, which moves from the apical to the posterior end of the parasite, pulling the merozoite into the erythrocyte to form a parasitophorous vacuole. nih.gov

The inhibition of the actin-myosin motor by 19,20-Epoxycytochalasin D directly disrupts this invasion sequence. nih.gov By compromising the function of the glideosome, the compound prevents the parasite from generating the necessary force to penetrate the host erythrocyte membrane. nih.govnih.gov This effectively halts the parasite's life cycle at the extracellular merozoite stage, preventing the establishment of infection within red blood cells and the subsequent pathology associated with the blood stage of malaria. frontiersin.org

Phytotoxic Activity and Related Mechanisms

In addition to its antiplasmodial effects, 19,20-Epoxycytochalasin D has been shown to possess potent phytotoxic activity. medchemexpress.comnih.gov This property was identified through bioassays demonstrating its detrimental effects on plant seedlings. nih.gov In a study evaluating its impact on lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera), 19,20-Epoxycytochalasin D caused significant damage at low concentrations. nih.gov The mechanism of phytotoxicity is believed to be linked to the same fundamental action of disrupting the actin cytoskeleton, which is crucial for various plant cellular processes, including cell division, growth, and cytoplasmic streaming.

Table 2: Phytotoxic Activity of 19,20-Epoxycytochalasin D

Plant SpeciesActivity
Lettuce (Lactuca sativa)Potent Phytotoxicity
Bentgrass (Agrostis stolonifera)Potent Phytotoxicity

Data sourced from Kumarihamy et al. (2019). nih.gov

Research on Cytotoxic Activity and Induced Cellular Events

Preclinical research has investigated the cytotoxic potential of 19,20-Epoxycytochalasin D against various cell lines. medchemexpress.comnih.govnih.gov The compound has shown a range of cytotoxic effects, from moderate to potent, depending on the specific cell line tested. medchemexpress.comresearchgate.net For instance, it displayed moderate toxicity against the BT-549 (ductal carcinoma) and LLC-PK11 (pig kidney epithelial) cell lines. medchemexpress.comnih.gov In contrast, it demonstrated potent cytotoxic activity against the P-388 (murine leukemia) tumor cell line. researchgate.netscite.ai However, it did not show significant cytotoxicity against SK-MEL, KB, or SK-OV-3 cells at the concentrations tested in one study. glpbio.cn

Table 3: Cytotoxic Activity of 19,20-Epoxycytochalasin D against Various Cell Lines

Cell LineCell TypeIC₅₀ (µM)
BT-549Ductal Carcinoma7.84
LLC-PK11Porcine Kidney Epithelium8.4
P-388Murine Leukemia0.16

Data sourced from Kumarihamy et al. (2019) and Shi & Zhan (2007). nih.govresearchgate.net

The cytotoxic activity of cytochalasans is often linked to their ability to interfere with the cell cycle. While direct studies on the cell cycle effects of 19,20-Epoxycytochalasin D are limited, research on the closely related compound, 19,20-Epoxycytochalasin C, provides significant insight into the likely mechanism. Studies on 19,20-Epoxycytochalasin C revealed that it induces a dose-dependent cell cycle arrest in the S-phase in HT-29 human colon cancer cells after 48 hours of exposure. acs.org This S-phase arrest suggests that the compound interferes with DNA replication. acs.org This effect is consistent with the role of the actin cytoskeleton in cell cycle progression and checkpoint control. It is proposed that the disruption of actin dynamics by these compounds triggers signaling pathways that lead to a halt in the cell cycle, ultimately contributing to their cytotoxic effects. acs.org

Mechanisms of Apoptosis Induction

Pre-clinical studies on analogues of 19,20-Epoxycytochalasin D, such as 19,20-epoxycytochalasin C and epoxycytochalasin H, have shed light on the potential mechanisms of apoptosis induction. Research indicates that these related compounds can trigger programmed cell death through multiple pathways. One key mechanism involves the activation of caspase-3/7, central executioners of apoptosis. nih.govmedchemexpress.commedchemexpress.com For instance, studies on 19,20-epoxycytochalasin C demonstrated its ability to induce caspase-3/7-mediated apoptosis in HT-29 colon cancer cells. nih.govresearchgate.net This process is often preceded by cell cycle arrest, suggesting an orchestrated cellular response to the compound. nih.govresearchgate.net

Furthermore, mitochondrial damage has been identified as a significant contributor to the apoptotic effects of related epoxycytochalasans. medchemexpress.comnih.govresearchgate.net Epoxycytochalasin H, for example, has been shown to increase reactive oxygen species (ROS) levels within mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent mitochondrial injury. nih.govnih.gov This damage can trigger the mitochondrial apoptosis pathway. nih.govnih.gov

In addition to mitochondrial-mediated apoptosis, endoplasmic reticulum (ER) stress is another pathway implicated in the action of these compounds. nih.govnih.govelectronicsandbooks.comsciopen.com Studies with epoxycytochalasin H have revealed its capacity to activate ER stress, further contributing to the induction of apoptosis in cancer cells. nih.govnih.gov

Evaluation in Various Cancer Cell Lines as Research Models

19,20-Epoxycytochalasin D has been evaluated for its cytotoxic activity against a panel of human cancer cell lines in pre-clinical research, demonstrating a range of efficacy. The compound has shown moderate toxicity against the BT-549 breast cancer cell line and the LLC-PK11 kidney epithelial cell line, with reported IC50 values of 7.84 μM and 8.4 μM, respectively. medchemexpress.commedchemexpress.comnrfhh.comnih.govnih.govresearchgate.net In studies involving the MOLT-4 human leukemia cell line, 19,20-Epoxycytochalasin D exhibited cytotoxic effects with a reported IC50 value of 10 lmol l⁻¹. researchgate.netresearchgate.net Furthermore, research on its analogue, 19,20-epoxycytochalasin C, has shown dose-dependent decreases in cell proliferation in HT-29 colon cancer cells. nih.govresearchgate.netacs.org

Cell LineCancer TypeReported Activity of 19,20-Epoxycytochalasin DReference
BT-549Breast CancerModerate toxicity (IC50 = 7.84 μM) medchemexpress.commedchemexpress.comnih.gov
LLC-PK11Kidney EpithelialModerate toxicity (IC50 = 8.4 μM) medchemexpress.commedchemexpress.comnrfhh.comnih.gov
MOLT-4Human LeukemiaCytotoxic (IC50 = 10 lmol l⁻¹) researchgate.netresearchgate.net
HT-29Colon CancerAnalogue (19,20-epoxycytochalasin C) shows dose-dependent proliferation decrease. nih.govresearchgate.netacs.org

Antitoxoplasma Activity

Cytochalasans, the class of compounds to which 19,20-Epoxycytochalasin D belongs, have been recognized for their diverse biological activities, including antitoxoplasma properties. nih.govresearchgate.net While direct studies on the antitoxoplasma activity of 19,20-Epoxycytochalasin D are not extensively detailed in the provided search results, the general activity of the cytochalasan family against Toxoplasma gondii is noted. nih.govresearchgate.net Research on other compounds has demonstrated various mechanisms of action against this parasite, including the inhibition of parasite replication and the disruption of the apicoplast, a vital organelle. nih.gov For instance, some fluoroquinolones, which are structurally distinct from cytochalasans, have shown potent in vitro activity against T. gondii. nih.gov Similarly, other natural compounds have been shown to affect the viability and structural integrity of T. gondii tachyzoites. mdpi.com

Immunomodulatory Research (Preclinical Studies)

While direct preclinical immunomodulatory research on 19,20-Epoxycytochalasin D is not explicitly detailed in the provided search results, studies on related fungal metabolites offer some insights. For instance, other fungal-derived compounds have been investigated for their anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. rsc.orgrsc.org This suggests that fungal metabolites, as a broad class, have the potential to modulate immune responses.

Antimicrobial Activities

19,20-Epoxycytochalasin D is a fungal metabolite that has been investigated for its antimicrobial properties. nih.gov As a member of the cytochalasan family, it is part of a group of compounds known for a range of biological effects, including antibacterial and antifungal activities. rsc.orgrsc.org Research has shown that various cytochalasans exhibit these properties. mdpi.comsemanticscholar.org

Inhibition of Biofilm Formation in Pathogenic Bacteria and Fungi

Recent preclinical research has highlighted the potential of cytochalasans, including those structurally related to 19,20-Epoxycytochalasin D, as inhibitors of biofilm formation in pathogenic microbes.

Staphylococcus aureus: Studies have demonstrated that several cytochalasans can significantly inhibit biofilm formation by Staphylococcus aureus at subtoxic levels. mdpi.comresearchgate.nettandfonline.com This anti-biofilm activity appears to be independent of their direct antibacterial (bacteriostatic or bactericidal) effects. mdpi.com The diversity in the chemical structures of the tested cytochalasans suggests that specific structural features may influence their efficacy as biofilm inhibitors. researchgate.net

Candida albicans: A related compound, 19,20-epoxycytochalasin Q, has been shown to inhibit hyphal formation in Candida albicans, a key step in biofilm development. researchgate.netdntb.gov.uamolbiolcell.orgnih.govjmicrobiol.or.kr This inhibition of the yeast-to-hypha transition directly impacts the fungus's ability to form robust biofilms. dntb.gov.uamolbiolcell.org The mechanism of action appears to be linked to the disruption of the actin cytoskeleton. researchgate.netdntb.gov.ua

PathogenActivityKey FindingsReference
Staphylococcus aureusInhibition of Biofilm FormationSeveral cytochalasans inhibit biofilm formation at subtoxic levels. mdpi.comresearchgate.nettandfonline.com
Candida albicansInhibition of Biofilm FormationRelated compound 19,20-epoxycytochalasin Q inhibits hyphal formation, a critical step in biofilm development. researchgate.netdntb.gov.uamolbiolcell.orgnih.govjmicrobiol.or.kr

Structure Activity Relationship Sar Studies of 19,20 Epoxycytochalasin D and Its Analogues

Identification of Key Structural Determinants for Biological Activity

The presence and nature of substituents on the macrocycle are also crucial. For instance, the stereochemistry of functional groups, such as at the C18 position, has been shown to be an important factor in determining the potential to disrupt the actin cytoskeleton. researchgate.netsemanticscholar.org Furthermore, the type of amino acid incorporated into the isoindolone core can influence the potency of these compounds. psu.edu While derivatives with a phenyl or indolyl group at C-10 are potent, those with an isopropyl group, like aspochalasins, show decreased efficacy. psu.edu

Studies have also highlighted the importance of an intact macrocycle for bioactivity. psu.edu Derivatives with an opened macrocycle have been shown to exhibit reduced cytotoxicity. nih.gov

Table 1: Key Structural Features of Cytochalasans and their Impact on Biological Activity

Structural FeatureImpact on ActivityReference
Perhydroisoindolone CoreEssential for activity; substitutions significantly modulate potency. nih.govvulcanchem.com
Macrocyclic Ring ConformationCritical for maintaining the overall shape required for biological interaction. nih.gov
C18 StereochemistryInfluences the ability to disrupt the actin cytoskeleton. researchgate.netsemanticscholar.org
C10 SubstituentAromatic substituents (phenyl, indolyl) are associated with higher potency than aliphatic groups (isopropyl). psu.edu
Intact MacrocycleEssential for maintaining cytotoxicity. nih.govpsu.edu

Impact of Specific Functional Groups (e.g., Epoxy Group, Hydroxyl at C7) on Activity and Selectivity

Specific functional groups play a pivotal role in fine-tuning the biological activity and selectivity of 19,20-Epoxycytochalasin D and its analogues. The 19,20-epoxy group is a significant feature. While its precise contribution to the activity of 19,20-Epoxycytochalasin D is a subject of ongoing research, the presence of an epoxide in other cytochalasans, such as cytochalasin E, has been deemed necessary for its antiangiogenic effects, with its removal leading to a significant decrease in potency. psu.edu

The hydroxyl group at the C7 position is a well-established determinant of bioactivity. researchgate.netsemanticscholar.orgpsu.edu The oxidation of the C7 hydroxyl group in 19,20-epoxycytochalasin C to a ketone, which results in 19,20-epoxycytochalasin D, leads to a significant reduction in cytotoxicity. vulcanchem.comacs.orgacs.orgresearchgate.netnih.gov Specifically, one study reported a more than 16-fold decrease in cytotoxicity, with the IC50 value changing from 0.65 μM for the hydroxyl-containing compound to over 10 μM for the ketone. vulcanchem.comacs.orgresearchgate.netnih.gov This highlights the critical role of the C7 hydroxyl group for potent cytotoxic activity. acs.orgacs.orgresearchgate.netnih.gov The presence of this hydroxyl group is correlated with a high potency to disrupt the actin cytoskeleton. semanticscholar.org

Comparative Analysis with Other Cytochalasan Analogues (e.g., 19,20-Epoxycytochalasin C, Cytochalasin D)

Comparative studies of 19,20-Epoxycytochalasin D with its close analogues, such as 19,20-Epoxycytochalasin C and Cytochalasin D, reveal important structure-activity relationships.

As previously mentioned, the primary structural difference between 19,20-Epoxycytochalasin D and 19,20-Epoxycytochalasin C is the oxidation state at C7. The presence of a hydroxyl group at C7 in 19,20-Epoxycytochalasin C confers significantly higher cytotoxic activity compared to the ketone group in 19,20-Epoxycytochalasin D. acs.orgacs.orgresearchgate.netnih.gov For instance, in a panel of human cancer cell lines, 19,20-Epoxycytochalasin C demonstrated potent cytotoxicity, while 19,20-Epoxycytochalasin D showed considerably weaker activity. acs.orgmdpi.comnih.gov

When comparing 19,20-Epoxycytochalasin D to Cytochalasin D, a key difference is the presence of the 19,20-epoxide ring in the former. Both compounds have been found to exhibit potent antiplasmodial activity. mdpi.comresearchgate.net However, detailed comparative studies on a wide range of biological assays are needed to fully elucidate the specific contribution of the epoxy group to the activity profile. The hydrogenation of the C19-C20 double bond in cytochalasin D to form cytochalasin C was found to retain cytotoxicity. psu.edu

Table 2: Comparative Cytotoxicity of 19,20-Epoxycytochalasin D and its Analogues

CompoundKey Structural Difference from 19,20-Epoxycytochalasin DRelative CytotoxicityReference
19,20-Epoxycytochalasin C C7-hydroxyl group (vs. C7-ketone)Significantly more potent acs.orgacs.orgresearchgate.netnih.gov
Cytochalasin D C19-C20 double bond (vs. epoxide)Potent, but requires direct comparative studies for definitive ranking mdpi.comresearchgate.net
Cytochalasin C C19-C20 single bond (vs. epoxide) and C7-hydroxyl (vs. C7-ketone)Potent, similar to Cytochalasin D psu.edu

Semisynthetic Modifications and Their Effects on Bioactivity

Semisynthetic modifications of cytochalasans have been instrumental in probing structure-activity relationships. psu.edu While specific semisynthetic studies focused solely on 19,20-Epoxycytochalasin D are not extensively documented in the provided context, general principles from related cytochalasans can be inferred.

Modifications often target key functional groups. For example, acetylation of hydroxyl groups, such as the C7-hydroxyl, can modulate activity. acs.org The synthesis of analogues lacking the macrocyclic moiety has been explored, revealing that while these compounds can retain some biological activity, it is generally less pronounced than that of the natural macrocyclic compounds. nih.gov This underscores the importance of the macrocycle for high potency. nih.gov

Chemical derivatization programs have also explored reactions such as halogenation and nucleophilic substitution to create novel analogues with altered bioactivities. psu.edu For instance, the creation of hydroxylated derivatives of some cytochalasans through microbial transformation has been reported, although these did not always result in increased activity. psu.edu These semisynthetic approaches are crucial for generating a wider range of analogues to build more comprehensive SAR models and potentially develop compounds with improved therapeutic properties. psu.edu

Future Directions and Research Opportunities for 19,20 Epoxycytochalasin D

Elucidation of Undiscovered Mechanisms of Action

While the primary mechanism of action for many cytochalasans is the disruption of the actin cytoskeleton, the full spectrum of cellular interactions for 19,20-Epoxycytochalasin D remains to be fully detailed. nih.gov Its potent cytotoxicity against various cell lines, including P-388 and BT-549, suggests that its effects may extend beyond actin polymerization. medchemexpress.comresearchgate.net

Future research should focus on:

Identifying Novel Protein Targets: Beyond its well-documented interaction with actin, it is crucial to investigate other potential protein binding partners. A comprehensive proteomic approach, such as affinity purification-mass spectrometry, could reveal unexpected cellular targets, leading to new insights into its mode of action.

Investigating Downstream Signaling Pathways: The cellular response to cytoskeletal stress induced by 19,20-Epoxycytochalasin D is complex. Studies on the related compound 19,20-Epoxycytochalasin C have shown it can induce S-phase cell cycle arrest and apoptosis mediated by caspase-3/7. acs.org Similar in-depth investigations into the signaling cascades activated by 19,20-Epoxycytochalasin D are warranted. This could uncover specific kinases, phosphatases, or transcription factors that mediate its cytotoxic effects.

Advanced Biosynthetic Engineering for Enhanced Production

The natural production of 19,20-Epoxycytochalasin D by endophytic fungi such as Xylaria and Nemania species is often insufficient for extensive research and potential therapeutic development. medchemexpress.comnih.gov Advanced biosynthetic engineering offers a promising avenue to overcome this limitation.

Key opportunities include:

Heterologous Expression: The biosynthetic gene cluster responsible for cytochalasan production in fungi like Chaetomium globosum involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS). nih.gov Identifying and transferring the specific gene cluster for 19,20-Epoxycytochalasin D into a high-yielding, genetically tractable host, such as Aspergillus nidulans or Saccharomyces cerevisiae, could enable scalable and controlled production.

Metabolic Engineering of Native Producers: Optimizing the native fungal producers is another viable strategy. Research on Chaetomium globosum has demonstrated that overexpressing specific genes, such as the MFS secondary transporter gene CgMfs1, can significantly increase the yield of related cytochalasans like chaetoglobosin A. nih.gov Applying similar strategies, including promoter engineering and precursor supply enhancement in the native producers of 19,20-Epoxycytochalasin D, could substantially boost production levels. The influence of culture conditions, such as ambient pH, on mycotoxin production in Chaetomium globosum further highlights the potential for process optimization. mdpi.com

Table 1: Strategies for Enhanced Production of Cytochalasans

Strategy Approach Example Organism/Compound Potential Outcome
Metabolic Engineering Overexpression of efflux transporter genes (e.g., MFS transporters) Chaetomium globosum / Chaetoglobosin A Increased product yield and secretion. nih.gov
Heterologous Expression Transfer of PKS-NRPS gene clusters to a new host General strategy for cytochalasans Scalable and controlled production in an industrial host. nih.gov
Cultivation Optimization Modification of culture parameters like pH and media composition Xylaria sp. / Cytochalasins Enhanced metabolite production through unconventional cultivation methods. nih.gov

Development of Novel Research Probes and Tools

The potent and specific biological activity of 19,20-Epoxycytochalasin D makes it an excellent scaffold for the development of chemical probes to investigate cellular processes.

Future work could involve:

Synthesis of Fluorescent Analogs: Attaching a fluorescent tag to the 19,20-Epoxycytochalasin D molecule, without compromising its bioactivity, would allow for real-time visualization of its subcellular localization and interaction with its targets within living cells.

Creation of Affinity-Based Probes: Immobilizing 19,20-Epoxycytochalasin D onto a solid support (e.g., beads) would create a powerful tool for affinity chromatography. This would enable the isolation and identification of its binding partners from cell lysates, helping to fully elucidate its mechanism of action.

Chemical Engineering for Derivative Libraries: A "chemical engineering" strategy, involving reactions like epoxidation and ring-opening on crude fungal extracts, has been used to generate novel cytochalasan derivatives. frontiersin.org Applying this approach to 19,20-Epoxycytochalasin D could produce a library of related compounds with potentially new or modulated activities, which could serve as specialized research tools.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. nih.govnih.gov 19,20-Epoxycytochalasin D can be integrated into HTS workflows in several ways.

Potential applications include:

As a Control Compound: Given its potent and well-defined effect on the cytoskeleton and cell viability, it can serve as a reliable positive control in HTS assays designed to find new anticancer or antifungal agents.

In Target-Based Screens: Once novel protein targets of 19,20-Epoxycytochalasin D are identified (as per section 8.1), HTS assays can be developed to screen for other small molecules that bind to these targets and modulate their function.

In Phenotypic Screens: The distinct morphological changes induced by 19,20-Epoxycytochalasin D can be used as a basis for high-content phenotypic screens. Automated microscopy and image analysis could be used to screen for compounds that either mimic, enhance, or reverse the effects of 19,20-Epoxycytochalasin D, potentially identifying compounds that act on the same or related pathways. The use of advanced analytical techniques like LC-MS/MS-based dereplication can accelerate the identification of novel, bioactive cytochalasans from fungal extracts, streamlining the initial phases of discovery before large-scale screening. acs.orgnih.gov

Q & A

Q. How does 19,20-Epoxycytochalasin D compare to other cytochalasins (e.g., Cytochalasin D) in actin-binding efficacy and downstream biological effects?

  • Answer : Compared to Cytochalasin D, 19,20-Epoxycytochalasin D shows enhanced actin depolymerization in certain contexts due to its epoxy group, which stabilizes interactions with actin subunits . Competitive binding assays and fluorescence microscopy quantify actin filament remodeling efficiency .

Q. What synthetic or biosynthetic strategies are explored for producing 19,20-Epoxycytochalasin D analogues?

  • Answer : Biosynthetically, the compound is derived from polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways in fungi like Xylaria spp. . Semi-synthetic modifications (e.g., acetylation or epoxidation of precursor molecules) are tested to enhance bioactivity, guided by structure-activity relationship (SAR) studies .

Q. How do structural variations (e.g., 18-deoxy or C-4 epimerization) impact the bioactivity of 19,20-Epoxycytochalasin D derivatives?

  • Answer : Epimerization at C-4 (as in Compound 7) reduces cytotoxicity, likely due to altered binding to actin, as shown by NOESY NMR and molecular modeling . Deoxygenation at C-18 (e.g., 18-deoxy-19,20-epoxycytochalasin C) retains antimalarial activity but diminishes phytotoxicity, highlighting structure-dependent functional divergence .

Methodological Considerations

Q. What in vivo models are suitable for studying the antitumor effects of 19,20-Epoxycytochalasin D?

  • Answer : Murine melanoma models (e.g., B16 cell xenografts) are used to assess tumor growth inhibition, with dosing regimens optimized based on in vitro IC50 values . Pharmacokinetic studies track compound stability and biodistribution using LC-MS/MS .

Q. How can researchers address contradictions in cytotoxicity data across studies?

  • Answer : Standardize assay conditions (e.g., cell passage number, incubation time) and validate findings with orthogonal methods (e.g., live-cell imaging for actin dynamics vs. MTT assays). Cross-reference results with published datasets (e.g., NCI-60 panel) to identify cell line-specific vulnerabilities .

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